molecular formula C9H11NO4 B14258880 Ethyl 1-acetyl-3-hydroxy-1H-pyrrole-2-carboxylate CAS No. 167424-26-2

Ethyl 1-acetyl-3-hydroxy-1H-pyrrole-2-carboxylate

Cat. No.: B14258880
CAS No.: 167424-26-2
M. Wt: 197.19 g/mol
InChI Key: DZZLKCOGCDXNDL-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-3-hydroxy-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-acetyl-3-hydroxy-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization to form the pyrrole ring. One common method involves the reaction of ethyl acetoacetate with an amine in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate. This intermediate then undergoes cyclization under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-3-hydroxy-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-acetyl-3-hydroxy-1H-pyrrole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-acetyl-3-hydroxy-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-acetyl-1H-pyrrole-3-carboxylate
  • **Ethyl

Properties

CAS No.

167424-26-2

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 1-acetyl-3-hydroxypyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)8-7(12)4-5-10(8)6(2)11/h4-5,12H,3H2,1-2H3

InChI Key

DZZLKCOGCDXNDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1C(=O)C)O

Origin of Product

United States

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